Strontium bis(oxalato(2-)-O,O')oxotitanate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

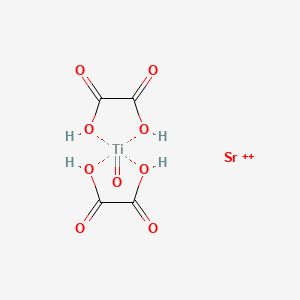

Strontium bis(oxalato(2-)-O,O')oxotitanate(2−) (CAS registration date: 31/05/2018 ) is a coordination complex with the general formula Sr[TiO(C₂O₄)₂], where a central titanium(IV) atom is coordinated by one oxo (O²⁻) ligand and two bidentate oxalate (C₂O₄²⁻) ligands, forming a [TiO(C₂O₄)₂]²⁻ anion. The charge is balanced by a strontium (Sr²⁺) cation. This compound belongs to the family of oxalato-titanate(IV) complexes, which are characterized by their stability, solubility in polar solvents, and applications in materials science and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) typically involves the reaction of strontium salts with oxalate and titanium sources under controlled conditions. One common method includes the following steps:

- Dissolving strontium chloride in water.

- Adding oxalic acid to the solution to form strontium oxalate.

- Introducing a titanium source, such as titanium tetrachloride, to the mixture.

- Adjusting the pH and temperature to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of titanium.

Reduction: Reduction reactions can alter the oxidation state of titanium within the compound.

Substitution: The oxalate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of titanium, while reduction may produce lower oxidation states.

Scientific Research Applications

Biomedicine Applications

One of the most promising areas for strontium bis(oxalato(2-)-O,O')oxotitanate(2-) is in biomedicine, particularly for bone regeneration and drug delivery systems. Preliminary studies suggest that this compound may:

- Promote Bone Health : Strontium ions are known to enhance bone density and stimulate bone formation. The release of strontium ions from this compound could be beneficial in treating osteoporosis and other bone-related diseases.

- Biocompatibility : The compound's coordination chemistry allows it to interact with biological molecules, potentially forming stable complexes with proteins and nucleic acids. This property can be harnessed for targeted drug delivery systems, where the compound acts as a carrier for therapeutic agents.

- Antioxidant Properties : Initial research indicates that strontium bis(oxalato(2-)-O,O')oxotitanate(2-) may exhibit antioxidant activity, which could further enhance its utility in biomedical applications by protecting cells from oxidative stress.

Materials Science Applications

In materials science, strontium bis(oxalato(2-)-O,O')oxotitanate(2-) has potential applications due to its unique coordination chemistry:

- Catalysis : The compound's structure allows it to act as a catalyst in various chemical reactions, particularly those involving organic substrates.

- Nanomaterials : The ability to form nanoparticles opens avenues for its use in nanotechnology, where it can be utilized in sensors or as a component in composite materials.

Comparative Analysis with Related Compounds

To understand the uniqueness of strontium bis(oxalato(2-)-O,O')oxotitanate(2-), it is essential to compare it with other similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Strontium Oxalate | SrC₂O₄ | Simple oxalate salt; used in pyrotechnics |

| Potassium bis(oxalato)oxotitanate (IV) dihydrate | K₂Ti(C₂O₄)₂·2H₂O | Dihydrate form; used as a catalyst |

| Calcium bis(oxalato)oxotitanate | CaTi(C₂O₄)₂ | Calcium-based variant; different metal ion influences |

| Barium bis(oxalato)oxotitanate | BaTi(C₂O₄)₂ | Similar structure; different solubility properties |

Strontium bis(oxalato(2-)-O,O')oxotitanate(2-) stands out due to its specific combination of strontium and titanium ions coordinated by oxalate ligands, imparting distinct physical and chemical properties not found in other oxalate complexes.

Case Studies

- Bone Regeneration Studies : Research conducted on animal models has shown that strontium bis(oxalato(2-)-O,O')oxotitanate(2-) can effectively enhance bone healing processes when incorporated into scaffolds used for bone tissue engineering.

- Drug Delivery Systems : In vitro studies have demonstrated that this compound can encapsulate various therapeutic agents, releasing them in a controlled manner, which is crucial for effective treatment protocols.

- Antioxidant Activity Assessment : Experimental results indicate that strontium bis(oxalato(2-)-O,O')oxotitanate(2-) can scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress-related damage.

Mechanism of Action

The mechanism of action of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to the unique properties of the titanium and strontium ions, which can interact with various biological and chemical systems. The oxalate ligands also play a crucial role in stabilizing the compound and facilitating its interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potassium bis(oxalato)oxotitanate(IV) dihydrate (K₂[TiO(C₂O₄)₂]·2H₂O)

CAS : 14402-67-6

Molecular Formula : C₄K₂O₉Ti·2H₂O

Molecular Weight : 354.10 g/mol (anhydrous: 318.10 g/mol)

Structure : The [TiO(C₂O₄)₂]²⁻ anion is identical to the strontium analog, but charge balance is achieved by two K⁺ ions. The dihydrate form includes two water molecules in the crystal lattice .

Properties :

- Solubility : Highly soluble in water; insoluble in alcohols .

- Applications :

- Counterion Effect : The smaller K⁺ ion (ionic radius: 1.38 Å) vs. Sr²⁺ (1.18 Å) influences solubility and lattice stability.

- Thermal Stability : Potassium derivatives typically decompose at lower temperatures (e.g., boiling point ~365°C ) compared to alkaline earth metal analogs.

Lithium bis[1,2-oxalato(2-)-O,O'] borate (LiBOB)

CAS: Not explicitly provided, but referenced in electrolyte studies . Molecular Formula: LiB(C₂O₄)₂ Structure: A boron-centered complex with two oxalate ligands, charge-balanced by Li⁺. Applications:

- Electrolyte additive in lithium-ion batteries, improving cycling stability at high temperatures (60°C) .

Contrast with Strontium Compound : - Functionality : LiBOB is redox-inactive and serves as a stabilizer, whereas strontium oxalato-titanate may act as a catalytic or structural precursor.

- Metal Center : Boron vs. titanium alters electronic properties and reactivity.

Cadmium Oxalate (CdC₂O₄)

CAS : 15607650

Molecular Formula : CdC₂O₄

Structure : A simple oxalate salt with Cd²⁺ and C₂O₄²⁻ ions.

Properties :

- Solubility : Poor water solubility; decomposes upon heating.

- Toxicity : Classified as hazardous (EC Number: 212-408-8 ).

Contrast with Strontium Compound : - Coordination Complexity : Cadmium oxalate lacks the oxo-titanium core, limiting its utility in advanced materials.

- Applications : Primarily used in niche chemical syntheses vs. the functional versatility of oxalato-titanates.

Comparative Data Table

*Inferred from potassium analog; direct data unavailable.

Research Findings and Functional Insights

- Structural Versatility : The [TiO(C₂O₄)₂]²⁻ anion in both strontium and potassium compounds can react with polyoxotungstates to form Ti–O–Ti bonded clusters, demonstrating utility in constructing metal-oxide frameworks .

- Analytical Utility : Potassium bis(oxalato)oxotitanate(IV) is critical in detecting H₂O₂ via UV-Vis spectroscopy, leveraging the formation of a yellow peroxo-titanium complex .

- Thermal Behavior : Strontium’s larger ionic radius may enhance thermal stability compared to potassium derivatives, though experimental data is needed for confirmation.

Biological Activity

Strontium bis(oxalato(2-)-O,O')oxotitanate(2-) is an inorganic compound that has garnered attention for its potential biological applications, particularly in biomedicine. This article delves into its biological activity, highlighting research findings, mechanisms of action, and potential applications.

Chemical Composition and Properties

Strontium bis(oxalato(2-)-O,O')oxotitanate(2-) is characterized by the presence of strontium (Sr), titanium (Ti), and oxalate ligands. Its chemical formula is represented as Sr C 2O 4 2TiO, with a CAS number of 14220-20-3. The compound typically forms crystalline structures that exhibit solubility in certain solvents, which can be influenced by pH and concentration.

Bone Regeneration

One of the most promising areas of research involves the compound's potential in bone regeneration . Preliminary studies suggest that strontium ions released from the compound may stimulate osteoblast activity, promoting bone formation and mineralization. Strontium is known to enhance bone density and reduce the risk of fractures, making this compound a candidate for therapeutic applications in osteoporosis and other bone-related diseases.

Antioxidant Properties

Research indicates that strontium bis(oxalato(2-)-O,O')oxotitanate(2-) may possess antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. While detailed studies are still needed to elucidate the specific mechanisms, initial findings suggest that the compound may scavenge free radicals, contributing to cellular protection.

Interaction with Biological Molecules

Strontium bis(oxalato(2-)-O,O')oxotitanate(2-) has been shown to interact with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to stable complex formations that may influence the structure and function of these biomolecules. Such properties are particularly relevant for drug delivery systems where targeted delivery is essential.

Comparative Analysis

To better understand the uniqueness of strontium bis(oxalato(2-)-O,O')oxotitanate(2-), it is useful to compare it with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Strontium Oxalate | SrC₂O₄ | Simple oxalate salt; used in pyrotechnics |

| Potassium bis(oxalato)oxotitanate(IV) dihydrate | K₂Ti(C₂O₄)₂·2H₂O | Dihydrate form; used as a catalyst |

| Calcium bis(oxalato)oxotitanate | CaTi(C₂O₄)₂ | Calcium-based variant; different metal ion influences |

| Barium bis(oxalato)oxotitanate | BaTi(C₂O₄)₂ | Similar structure; different solubility properties |

Strontium bis(oxalato(2-)-O,O')oxotitanate(2-) stands out due to its specific combination of strontium and titanium ions coordinated by oxalate ligands, which may impart distinct physical and chemical properties not found in similar compounds.

Case Studies

- Bone Health Applications : A study investigated the effects of strontium bis(oxalato(2-)-O,O')oxotitanate on osteoblast cell lines, demonstrating increased proliferation and differentiation when exposed to strontium ions. This suggests a potential role in enhancing bone repair mechanisms.

- Antioxidant Activity : In vitro assays were conducted to evaluate the antioxidant capacity of the compound against reactive oxygen species (ROS). Results indicated significant scavenging activity, supporting its potential use in therapeutic applications aimed at oxidative stress-related conditions.

Q & A

Q. Basic: What are the established synthetic routes for strontium bis(oxalato(2-)-O,O')oxotitanate(2-)?

Answer:

The synthesis typically involves reacting a titanium(IV) precursor (e.g., titanium oxychloride or titanium alkoxides) with oxalic acid under acidic conditions to form the bis(oxalato)oxotitanate(IV) complex. Strontium ions are then introduced via ion exchange or co-precipitation. For example:

- Method A : Reacting K₂[TiO(ox)₂]·2H₂O (ox = oxalate) with SrCl₂ in aqueous HCl (pH < 1) to precipitate the strontium analog .

- Method B : Using ammonium bis(oxalato)oxotitanate(IV) hydrate as a precursor, followed by cation exchange with Sr²⁺ in controlled pH conditions .

Key parameters include pH control (0.08–2.0), temperature (60–90°C), and stoichiometric ratios to avoid side products like Ti-O-Ti bridged polyoxometalates .

Q. Basic: How is the molecular structure of this compound characterized?

Answer:

Structural characterization employs:

- X-ray crystallography to resolve the octahedral coordination of Ti⁴⁺ (oxalate ligands in a bidentate mode and an oxo group) and Sr²⁺ bonding .

- FTIR spectroscopy to identify ν(C=O) and ν(Ti-O) vibrations (e.g., ~1700 cm⁻¹ for oxalate and ~800 cm⁻¹ for Ti-O-Ti bridges) .

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states, showing decomposition above 200°C to TiO₂ and SrCO₃ .

- Solution NMR (³¹P, ¹³C) for monitoring ligand exchange dynamics in aqueous systems .

Q. Basic: What are its solubility properties and implications for experimental design?

Answer:

The compound is sparingly soluble in water but dissolves in strong acids (e.g., HCl, H₂SO₄) due to ligand protonation. Organic solvents like ethanol induce precipitation. This solubility profile necessitates:

- Acidic reaction media (pH < 2) for homogeneous synthesis .

- Careful solvent selection for crystallization (e.g., aqueous HCl with KCl to stabilize the lattice) .

- Avoidance of alkaline conditions to prevent hydrolysis to TiO₂ or SrCO₃ .

Q. Advanced: How does this compound behave in redox or ligand-substitution reactions?

Answer:

The Ti⁴⁺ center is redox-active but stable under non-reducing conditions. Key reactivity includes:

- Ligand substitution : Oxalate ligands can be replaced by stronger field ligands (e.g., catechol, phosphate) in acidic media, forming hybrid complexes .

- Redox interactions : Acts as a H₂O₂ sensor via Ti⁴⁺/Ti³⁺ redox cycling, detectable by UV-Vis at 400–450 nm .

- Polyoxometalate (POM) integration : Reacts with lacunary POMs (e.g., α-PW₁₀O₃₇) to form Ti-O-Ti-bridged clusters, relevant in catalysis .

Q. Advanced: What analytical applications exploit its unique properties?

Answer:

- H₂O₂ quantification : The potassium analog, K₂[TiO(ox)₂]·2H₂O, forms a yellow peroxo complex (λmax = 405 nm) with H₂O₂ in H₂SO₄, enabling colorimetric detection (LOD ≈ 1 µM) . Strontium derivatives may offer improved stability in high-ionic-strength media.

- Material precursors : Used to dope Ti into synthetic forsterite (Mg₂SiO₄) for high-pressure mineral studies, requiring precise calcination (900–1100°C) .

Q. Advanced: How to resolve contradictions in reported stability or reactivity data?

Answer:

Discrepancies often arise from:

- Hydration state variability : Hydrate vs. anhydrous forms exhibit differing thermal stability (e.g., decomposition at 200°C vs. 300°C) . Use TGA/DTA to confirm hydration .

- pH-dependent speciation : At pH > 3, partial hydrolysis to TiO(OH)₂ occurs, altering reactivity. Validate pH during experiments with in-situ probes .

- Cation effects : Sr²⁺ vs. K⁺ or NH₄⁺ salts differ in solubility and ligand exchange rates. Cross-reference studies using identical counterions .

Q. Advanced: What computational methods model its electronic structure?

Answer:

- Density Functional Theory (DFT) : Models the electronic density distribution, correlating Ti-O bond lengths with experimental XRD data .

- Ligand Field Theory : Predicts d-orbital splitting and UV-Vis absorption bands (e.g., charge-transfer transitions at 250–300 nm) .

- Molecular Dynamics (MD) : Simulates aqueous solvation dynamics, revealing oxalate ligand lability in acidic environments .

Q. Advanced: How is it utilized in advanced material synthesis?

Answer:

- Photocatalysts : Serves as a precursor for SrTiO₃ perovskites via calcination (600–800°C), with oxalate removal confirmed by FTIR .

- Thin-film deposition : Spin-coating of acidic solutions yields uniform TiO₂-SrO nanocomposites after annealing .

- Polyoxometalate hybrids : Incorporation into POM frameworks enhances photocatalytic water oxidation activity (TON ≈ 500) .

Q. Advanced: What are the challenges in reproducing its synthesis?

Answer:

Common pitfalls include:

- Incomplete ligand coordination : Use excess oxalic acid (1:3 Ti:oxalate ratio) to ensure bis(oxalato) formation .

- Cation contamination : Replace Na⁺/K⁺ with Sr²⁺ via ion-exchange resins to avoid mixed salts .

- Oxalate degradation : Avoid temperatures >100°C during synthesis to prevent oxalate decomposition to CO₂ .

Q. Advanced: How to analyze its role in multi-component systems (e.g., catalysis)?

Answer:

- X-ray absorption spectroscopy (XAS) : Probes Ti coordination changes during catalytic cycles (e.g., Ti-O bond elongation under UV irradiation) .

- Kinetic isotope effects (KIE) : Differentiate radical vs. non-radical pathways in H₂O₂ activation .

- In-situ Raman : Monitors real-time ligand exchange in POM-Ti hybrids .

Properties

CAS No. |

14220-20-3 |

|---|---|

Molecular Formula |

C4H4O9SrTi+2 |

Molecular Weight |

331.56 g/mol |

IUPAC Name |

strontium;oxalic acid;oxotitanium |

InChI |

InChI=1S/2C2H2O4.O.Sr.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;;+2; |

InChI Key |

ASAVFDLSNPIRHY-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O=[Ti].[Sr+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.